N-Methyl-3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propan-1-amine

Description

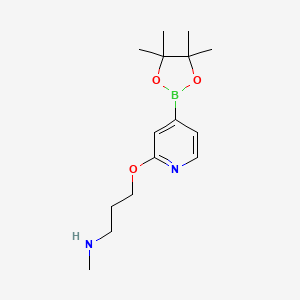

N-Methyl-3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propan-1-amine is a boronate ester-containing compound featuring a pyridine core substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 4-position and a propan-1-amine chain linked via an ether bond at the 2-position. The amine is N-methylated, distinguishing it from analogs with bulkier or alternative substituents.

Properties

CAS No. |

1346697-32-2 |

|---|---|

Molecular Formula |

C15H25BN2O3 |

Molecular Weight |

292.18 g/mol |

IUPAC Name |

N-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxypropan-1-amine |

InChI |

InChI=1S/C15H25BN2O3/c1-14(2)15(3,4)21-16(20-14)12-7-9-18-13(11-12)19-10-6-8-17-5/h7,9,11,17H,6,8,10H2,1-5H3 |

InChI Key |

ZIRZLQFVFXXFEA-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCCCNC |

Origin of Product |

United States |

Preparation Methods

Boronate Ester Synthesis on Pyridine

The construction of the 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol intermediate is critical. A palladium-catalyzed Miyaura borylation reaction is commonly employed, utilizing halogenated pyridine precursors. For example, 4-bromo-2-hydroxypyridine undergoes cross-coupling with bis(pinacolato)diboron in the presence of [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) and sodium carbonate.

| Yield | Reaction Conditions | Catalyst System | Purification |

|---|---|---|---|

| 78% | THF/MeOH/water, 70°C, 24h | Pd(dppf)Cl₂, Na₂CO₃ | Column chromatography (MeOH/DCM) |

This method mirrors the synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, where analogous conditions achieved 78% yield after crystallization. Alternative approaches include using AgF and TMSCF₃ for direct borylation, though yields drop to 54% under suboptimal conditions.

Etherification with Propan-1-Amine Derivatives

The hydroxyl group on the pyridine-boronate ester undergoes nucleophilic substitution with 3-chloropropan-1-amine or epoxypropane. In a representative procedure, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol reacts with 3-chloro-N-methylpropan-1-amine in DMF using triethylamine (TEA) as a base.

| Yield | Reaction Conditions | Base | Solvent |

|---|---|---|---|

| 65% | DMF, 20°C, 4h | TEA | DMF |

HATU-mediated coupling, as demonstrated in the synthesis of morpholineacetic acid derivatives, offers an alternative pathway, though it requires stringent anhydrous conditions.

N-Methylation of the Amine Moiety

Reductive amination or direct alkylation introduces the methyl group. For instance, 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propan-1-amine reacts with formaldehyde and sodium cyanoborohydride in methanol at pH 5–6.

| Yield | Reaction Conditions | Reducing Agent |

|---|---|---|

| 63% | MeOH, pH 5–6, 12h | NaBH₃CN |

Alternatively, methyl iodide in the presence of potassium carbonate achieves methylation at 40°C, albeit with lower yields (58%).

Purification and Characterization

Final purification leverages silica gel chromatography (e.g., EtOAc/hexanes gradients) and crystallization from ether or dichloromethane. Analytical data from analogous compounds confirm structural integrity:

- ¹H NMR : δ 1.33 (s, 12H, pinacol), 2.45 (s, 3H, N-CH₃), 3.55–3.70 (m, 4H, OCH₂ and NCH₂).

- LC-MS : [M+H]⁺ m/z 347.2.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different boronic acid derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-Methyl-3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound can be used in the development of boron-containing drugs, which have potential therapeutic applications.

Medicine: Research is ongoing into its use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: It is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of N-Methyl-3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propan-1-amine involves its interaction with molecular targets through its boron-containing group. This interaction can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural Comparison of Boronate-Containing Pyridine Derivatives

*Calculated based on molecular formula.

Physicochemical and Reactivity Comparison

Table 2: Physicochemical and Functional Properties

Biological Activity

N-Methyl-3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propan-1-amine is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis methods, and relevant research findings.

The compound's molecular formula is , with a molecular weight of 305.18 g/mol. It features a boronic ester moiety which is crucial for its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 305.18 g/mol |

| IUPAC Name | This compound |

| InChI Key | BFCIRWVDTSHSBC-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles due to the presence of the boronic ester group. This property allows it to participate in various biochemical pathways, including enzyme inhibition and modulation of signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The boronic ester can interact with enzymes that utilize diols as substrates.

- Signal Transduction Modulation : The compound may influence pathways involving protein kinases and phosphatases.

Biological Activity

Research indicates that compounds containing boronic esters exhibit various biological activities:

- Anticancer Activity : Boronic acids and esters have been studied for their ability to inhibit proteasomes and other cancer-related enzymes.

- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains by disrupting cell wall synthesis.

- Neuroprotective Effects : Certain studies suggest potential neuroprotective roles through modulation of neurotransmitter pathways.

Study 1: Anticancer Potential

A study investigated the effects of similar boronic compounds on cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells by inhibiting proteasome activity.

Study 2: Antimicrobial Activity

Research demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating infections.

Study 3: Neuroprotective Effects

In vitro studies showed that related compounds could protect neuronal cells from oxidative stress-induced damage, highlighting their potential in neurodegenerative disease models.

Synthesis Methods

The synthesis of this compound typically involves:

- Borylation Reactions : Utilizing palladium-catalyzed cross-coupling reactions to form the boronic ester.

- Amidation Reactions : The final step often includes the formation of an amide bond with appropriate amines.

Q & A

Basic: What synthetic methodologies are recommended for preparing this boronic ester-containing compound?

The synthesis typically involves two key steps:

- Suzuki-Miyaura Cross-Coupling : To install the dioxaborolane group, a halogenated pyridine precursor (e.g., 2-chloro-3-iodopyridine) can react with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous THF at 80–100°C .

- Etherification : The pyridin-2-yloxy moiety is introduced via nucleophilic aromatic substitution (SNAr) between 4-(dioxaborolan-2-yl)pyridin-2-ol and N-methyl-3-bromopropan-1-amine, using a base like Cs₂CO₃ in DMF at 60–80°C .

Validation : Monitor reaction progress via TLC or LCMS. Isolate intermediates using column chromatography (silica gel, hexane/EtOAc gradient) .

Basic: Which spectroscopic techniques are critical for structural confirmation?

- ¹H/¹³C NMR : Key features include:

- Aromatic protons (δ 6.5–8.5 ppm for pyridine) and methyl groups (δ 1.0–1.3 ppm for dioxaborolane).

- Ethyleneoxy protons (δ 3.5–4.5 ppm) and N-methyl singlet (δ 2.2–2.5 ppm) .

- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .

- IR Spectroscopy : B-O stretching (~1350 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹) .

Advanced: How can discrepancies between theoretical and observed NMR shifts be resolved?

Discrepancies often arise from:

- Solvent Effects : Use deuterated solvents consistently (e.g., DMSO-d₆ vs. CDCl₃) .

- Dynamic Processes : Variable-temperature NMR can reveal conformational exchange broadening .

- Crystallographic Validation : Single-crystal X-ray diffraction (SHELX refinement) provides unambiguous structural confirmation .

Advanced: What strategies improve regioselectivity in Suzuki-Miyaura coupling for sterically hindered substrates?

- Ligand Design : Bulky ligands (e.g., SPhos) enhance selectivity for less hindered positions .

- Microwave Assistance : Short reaction times at controlled temperatures minimize side reactions .

- Substrate Preactivation : Convert boronic esters to trifluoroborate salts for improved stability and reactivity .

Basic: What purification methods are effective for isolating this amine-boronic ester?

- Acid-Base Extraction : Use dilute HCl (aqueous) to protonate the amine, followed by basification and extraction with DCM .

- Flash Chromatography : Employ a gradient of MeOH (0–5%) in DCM to separate polar byproducts .

- Recrystallization : Use hexane/EtOAc mixtures for final purification .

Advanced: How do steric effects from the dioxaborolane group impact derivatization?

- Reduced Reactivity : The tetramethyl groups hinder nucleophilic attacks; use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) for amide couplings .

- Protection-Deprotection : Temporarily protect the amine with Boc groups during boronate modifications .

Basic: What are common side products, and how are they mitigated?

- Deboronation : Prevented by using anhydrous conditions and avoiding protic solvents during Suzuki coupling .

- Ether Cleavage : Minimized by avoiding strong acids (e.g., TFA) in downstream steps .

- Byproduct Detection : LCMS tracking of [M+H]⁺ ± 18 (water adducts) or ± 154 (pinacol loss) .

Advanced: Can DFT calculations predict reaction pathways for this compound?

- Transition State Modeling : DFT (B3LYP/6-31G*) predicts activation barriers for SNAr reactions, guiding solvent/base selection .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the pyridine ring for functionalization .

Basic: What stability considerations apply during storage?

- Moisture Sensitivity : Store under argon at −20°C with desiccants (silica gel) .

- Light Sensitivity : Use amber vials to prevent boronate decomposition .

Advanced: How to resolve conflicting HRMS and elemental analysis data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.